![molecular formula C19H17NO4 B2774782 (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622793-82-2](/img/structure/B2774782.png)
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Description
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, also known as MMBO, is a chemical compound with potential applications in scientific research. MMBO belongs to the class of carbamate compounds and is known for its unique molecular structure.
Scientific Research Applications
Synthesis Methodologies
One of the pivotal research areas involves the development of new synthesis methodologies for benzofuran derivatives. For instance, Gabriele et al. (2006) demonstrated a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method is noteworthy for its stereoselectivity, favoring the formation of Z isomers, and could potentially apply to the synthesis of compounds like "(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" Gabriele et al., 2006.
Agricultural Applications
In the realm of agriculture, compounds similar to "(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" have been explored for their efficacy in preventing and controlling fungal diseases. Campos et al. (2015) studied polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, highlighting the potential of such compounds in enhancing agricultural productivity and reducing environmental toxicity Campos et al., 2015.
Photocatalytic Degradation
The photocatalytic degradation of carbamate pesticides, including structures akin to the compound , has been investigated to address environmental pollution. Mahalakshmi et al. (2007) researched the degradation of carbofuran using semiconductor oxides, underscoring the effectiveness of TiO2 and ZnO as photocatalysts. This area of research is crucial for developing strategies to mitigate the impact of chemical pollutants on ecosystems Mahalakshmi et al., 2007.
Selective Toxicity
The study of selective toxicity, as demonstrated by Fahmy et al. (1974), explores the differential effects of chemical compounds on various organisms. This research is vital for the development of pesticides and insecticides that target specific pests while minimizing harm to non-target species Fahmy et al., 1974.
Catalysis and Chemical Reactions
Research on catalysis and chemical reactions, such as the synthesis of water-soluble carbene complexes for catalyzing the synthesis of 2,3-dimethylfuran, offers insights into the utility of benzofuran derivatives in facilitating various chemical transformations Özdemir et al., 2001.
Analytical Methods
The development of analytical methods for the detection and quantification of benzimidazole carbamates, as described by Al-Kurdi et al. (1999), is crucial for quality control and regulatory compliance in pharmaceutical and agricultural industries Al-Kurdi et al., 1999.
properties
IUPAC Name |
[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-4-5-7-13(12)10-17-18(21)15-9-8-14(11-16(15)24-17)23-19(22)20(2)3/h4-11H,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVMUHIKFXIAU-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate |
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